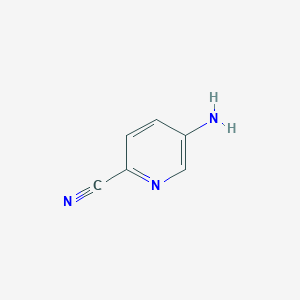

3-Amino-6-cyanopyridine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-aminopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOXWHQFTSCNQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397657 | |

| Record name | 3-Amino-6-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55338-73-3 | |

| Record name | 3-Amino-6-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminopyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-6-cyanopyridine from 2-cyano-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Amino-6-cyanopyridine, a valuable building block in pharmaceutical and agrochemical research, from its precursor 2-cyano-5-nitropyridine. The core of this process involves the selective reduction of the nitro group to an amine. This document details established experimental protocols, presents a comparative analysis of different synthetic methodologies, and offers visual representations of the chemical transformation and experimental workflow.

Comparative Analysis of Synthetic Methodologies

The reduction of the nitro group in 2-cyano-5-nitropyridine to an amine is a critical transformation. Various methods have been developed to achieve this, with the choice of reagents and conditions influencing the reaction's efficiency, yield, and scalability. Below is a summary of key methodologies with their respective quantitative data.

| Methodology | Reagents & Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| Catalytic Transfer Hydrogenation | 10% Palladium on Carbon, Ammonium Carbamate | Methanol | Reflux, 16 hours | 91.3% | [1] |

| Metal-Acid Reduction | Iron Powder, Acetic Acid | Not specified in abstract | Not specified in abstract | Reproducible and scalable | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and adaptation in a laboratory setting.

Method 1: Catalytic Transfer Hydrogenation using Palladium on Carbon

This procedure is a high-yield method utilizing a palladium catalyst and a hydrogen donor.

Experimental Procedure: [1]

-

To a solution of 2-cyano-5-nitropyridine (7.0 g, 46.9 mmol) in methanol (150 mL), add 10% palladium on carbon catalyst (2.0 g) and ammonium carbamate (7.0 g, 115 mmol).

-

Heat the reaction mixture under reflux conditions for 16 hours.

-

Upon completion of the reaction, allow the mixture to cool to room temperature and filter to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain a residue.

-

Dissolve the concentrated residue in water (150 mL).

-

Extract the aqueous solution with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the dried organic phase under reduced pressure to yield this compound.

Following this protocol, 5.1 g of this compound was obtained, corresponding to a yield of 91.3%.[1]

Method 2: Metal-Acid Reduction using Iron

While a detailed experimental protocol with specific quantities and yield for the reduction of 2-cyano-5-nitropyridine using iron and acid was not available in the searched literature, this method is noted to be a reproducible and scalable alternative to catalytic hydrogenation.[2] Generally, such reductions involve the use of iron powder in the presence of an acid like acetic acid or hydrochloric acid in a protic solvent.

Visualizing the Synthesis

To aid in the understanding of the chemical transformation and the experimental process, the following diagrams are provided.

Caption: Chemical transformation of 2-cyano-5-nitropyridine.

References

In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3-Amino-6-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) characterization of 3-Amino-6-cyanopyridine (CAS No. 55338-73-3), a key building block in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on established principles and analysis of structurally related pyridine derivatives. A comprehensive experimental protocol for acquiring high-quality NMR spectra is also provided.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are derived from the analysis of similar aminopyridine and cyanopyridine structures. The predicted spectra are for a sample dissolved in dimethyl sulfoxide-d₆ (DMSO-d₆), a common solvent for this class of compounds.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.0 - 8.2 | Doublet (d) | ~2.5 |

| H-4 | 7.3 - 7.5 | Doublet of Doublets (dd) | ~8.5, 2.5 |

| H-5 | 6.8 - 7.0 | Doublet (d) | ~8.5 |

| -NH₂ | 6.0 - 6.5 | Broad Singlet (br s) | - |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 145 - 150 |

| C-4 | 125 - 130 |

| C-5 | 110 - 115 |

| C-6 | 130 - 135 |

| -CN | 118 - 122 |

Experimental Protocols

This section outlines a standard protocol for the preparation and analysis of a this compound sample for NMR spectroscopy.

I. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound directly into a clean, dry vial.

-

Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is a good choice for many polar aromatic compounds due to its excellent dissolving power.

-

Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. NMR Spectrometer Setup and Data Acquisition

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and match the probe for both ¹H and ¹³C nuclei.

-

Lock the spectrometer on the deuterium signal of the solvent (DMSO-d₆).

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by sharp and symmetrical peaks.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, which is higher due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Temperature: 298 K.

-

III. Data Processing and Analysis

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase Correction: Phase correct the resulting spectra to obtain a pure absorption lineshape.

-

Baseline Correction: Perform baseline correction to ensure accurate integration.

-

Calibration: Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integration: Integrate the signals in the ¹H spectrum to determine the relative ratios of the different protons.

-

Peak Picking and Analysis: Identify the chemical shifts, multiplicities, and coupling constants for all signals in both ¹H and ¹³C spectra.

Visualizing the NMR Characterization Workflow

The following diagram illustrates the logical steps involved in the NMR-based structural characterization of an organic compound such as this compound.

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Amino-6-cyanopyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and findings related to the crystal structure analysis of 3-Amino-6-cyanopyridine derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Understanding their three-dimensional structure at the atomic level is crucial for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

Introduction

This compound derivatives are a class of heterocyclic compounds characterized by a pyridine ring substituted with an amino group at the 3-position and a cyano group at the 6-position. This scaffold is a versatile building block in the synthesis of various biologically active molecules. X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing valuable information on molecular geometry, conformation, and intermolecular interactions. This guide will delve into the experimental protocols for crystal structure determination and present key crystallographic data for representative this compound derivatives and related compounds.

Experimental Protocols

The determination of the crystal structure of this compound derivatives by single-crystal X-ray diffraction involves a series of critical steps, from crystal growth to data analysis and structure refinement.

Crystal Growth

The initial and often most challenging step is to obtain high-quality single crystals suitable for X-ray diffraction. For small organic molecules like this compound derivatives, slow evaporation of a saturated solution is a common and effective method.

Representative Protocol for Crystal Growth:

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. Common solvents include ethanol, methanol, acetonitrile, and mixtures thereof.

-

Preparation of a Saturated Solution: The synthesized and purified this compound derivative is dissolved in the selected solvent at a slightly elevated temperature to ensure saturation.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container (e.g., a beaker covered with parafilm with a few pinholes) at room temperature. The slow evaporation of the solvent over several days to weeks can lead to the formation of well-defined single crystals.

-

Crystal Harvesting: Once crystals of sufficient size (typically >0.1 mm in all dimensions) have formed, they are carefully harvested from the mother liquor.

X-ray Data Collection

Data collection is performed using a single-crystal X-ray diffractometer. The choice of X-ray source and detector is critical for obtaining high-quality diffraction data.

Typical Data Collection Parameters:

-

Instrument: A modern single-crystal X-ray diffractometer, such as a Bruker APEXII CCD area-detector diffractometer, is commonly used.

-

X-ray Source: Monochromatic X-radiation, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å), is employed.

-

Temperature: Data is often collected at low temperatures (e.g., 100 K or 296 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination.

-

Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations. This is typically achieved by rotating the crystal in the X-ray beam.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal's unit cell parameters and space group. The phase problem is then solved to obtain an initial model of the crystal structure, which is subsequently refined to fit the experimental data.

Standard Procedure for Structure Solution and Refinement:

-

Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which are implemented in software packages like SHELXS.

-

Structure Refinement: The initial structural model is refined by full-matrix least-squares on F² using software such as SHELXL. This iterative process adjusts the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Hydrogen Atom Treatment: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using tools like CHECKCIF to ensure its quality and correctness.

Experimental Workflow for Crystal Structure Analysis

Crystallographic Data of this compound Derivatives and Related Compounds

The following tables summarize the crystallographic data for a representative 2-amino-3-cyanopyridine derivative and two related 3-cyanopyridine compounds. This data provides a basis for comparative structural analysis.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine[1] | 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile[2] | 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile[3] |

| Empirical Formula | C₁₉H₁₄ClN₃O | C₂₀H₁₅ClN₂O₂ | C₂₁H₁₉N₃O₄ |

| Formula Weight | 335.79 | 362.80 | 377.39 |

| Temperature (K) | 293(2) | 100(2) | 100(2) |

| Wavelength (Å) | 0.71073 | 0.71073 | 0.71073 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2(1)/c | P2₁/c | P2₁/n |

| Unit Cell Dimensions | |||

| a (Å) | 7.4282(11) | 3.8596(5) | 14.9967(3) |

| b (Å) | 12.7959(18) | 27.460(3) | 7.4039(2) |

| c (Å) | 17.681(3) | 15.3972(19) | 17.5795(4) |

| α (°) | 90 | 90 | 90 |

| β (°) | 97.449(3) | 99.115(3) | 114.080(1) |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 1666.4(4) | 1611.3(3) | 1782.06(7) |

| Z | 4 | 4 | 4 |

| Calculated Density (Mg/m³) | 1.338 | 1.496 | 1.407 |

| Absorption Coefficient (mm⁻¹) | 0.239 | 0.270 | 0.101 |

| F(000) | 696 | 752 | 792 |

| Reflections Collected | 4800 | 20042 | 26233 |

| Independent Reflections | 2907 | 3681 | 4085 |

| Final R indices [I>2σ(I)] | R1 = 0.0884, wR2 = 0.2096 | R1 = 0.0459, wR2 = 0.1015 | R1 = 0.0382, wR2 = 0.0988 |

| R indices (all data) | R1 = 0.1348, wR2 = 0.2372 | R1 = 0.0621, wR2 = 0.1114 | R1 = 0.0483, wR2 = 0.1057 |

| Goodness-of-fit on F² | 1.135 | 1.117 | 1.053 |

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound derivatives is governed by a network of non-covalent interactions, which play a crucial role in the stability of the crystal lattice. These interactions can include hydrogen bonds, π-π stacking, and van der Waals forces.

-

Hydrogen Bonding: The amino group in this compound derivatives is a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring and the cyano group can act as hydrogen bond acceptors. These interactions are fundamental in directing the supramolecular assembly of the molecules in the crystal.

-

π-π Stacking: The aromatic pyridine and any aryl substituents can participate in π-π stacking interactions, further stabilizing the crystal structure.

The analysis of these intermolecular interactions provides insights into the solid-state properties of the material and can be relevant for understanding its behavior in biological systems.

Logical Relationship of Structural Analysis

Conclusion

The crystal structure analysis of this compound derivatives provides invaluable information for understanding their chemical and physical properties. The detailed experimental protocols and crystallographic data presented in this guide serve as a foundational resource for researchers in the field. A thorough understanding of the three-dimensional structures and intermolecular interactions of these compounds is paramount for the continued development of novel and effective therapeutic agents. The application of single-crystal X-ray diffraction will undoubtedly continue to be a cornerstone of research in this area, enabling the precise characterization of new derivatives and facilitating their optimization as drug candidates.

References

In-Depth Technical Guide to the Spectroscopic Profile of 3-Amino-6-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Amino-6-cyanopyridine (CAS No. 55338-73-3), a key intermediate in the synthesis of various biologically active molecules.[1] Due to the limited availability of directly published spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds, including aminopyridines and cyanopyridines. The methodologies provided are based on standard experimental protocols for the spectroscopic analysis of aromatic amines and pyridine derivatives.

Chemical Structure and Properties

-

IUPAC Name: 5-aminopyridine-2-carbonitrile

-

Synonyms: this compound, 5-Amino-2-cyanopyridine[2]

-

Molecular Formula: C₆H₅N₃[3]

-

Molecular Weight: 119.12 g/mol [3]

-

Appearance: Expected to be a light yellow to brown solid[3]

-

Melting Point: 148-152 °C[2]

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constants (J) Hz |

| ~8.4 | d | 1H | H-2 | J ≈ 2.5 Hz (meta coupling) |

| ~7.6 | dd | 1H | H-4 | J ≈ 8.5 Hz (ortho), 2.5 Hz (meta) |

| ~6.8 | d | 1H | H-5 | J ≈ 8.5 Hz (ortho) |

| ~5.5 | br s | 2H | -NH₂ | - |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C-6 |

| ~148 | C-2 |

| ~139 | C-4 |

| ~118 | -CN |

| ~115 | C-5 |

| ~109 | C-3 |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) of -NH₂ |

| 2230 - 2210 | Strong | C≡N stretching |

| 1620 - 1580 | Strong | C=C and C=N ring stretching |

| 1500 - 1400 | Medium | N-H bending |

| 850 - 800 | Strong | C-H out-of-plane bending |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 119 | 100 | [M]⁺ (Molecular Ion) |

| 92 | Moderate | [M - HCN]⁺ |

| 65 | Moderate | [C₄H₃N]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.

-

Reference the chemical shifts to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Place the mixture into a pellet-forming die.

-

Apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.[4]

-

If necessary, dilute the sample further to prevent overloading the detector.[4]

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum in the positive ion mode.

-

The electron energy is typically set at 70 eV for EI.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Amino-6-cyanopyridine

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 3-Amino-6-cyanopyridine (CAS No. 55338-73-3), a pivotal intermediate in the pharmaceutical and agrochemical industries.[1] Due to the limited availability of specific quantitative data in public literature, this document focuses on providing detailed experimental protocols for determining these critical parameters. It outlines methodologies for solubility assessment in various solvents and for conducting comprehensive stability trials, including forced degradation studies, in line with regulatory expectations. The guide includes structured data tables for recording experimental results and utilizes workflow diagrams generated using Graphviz to visually represent the experimental processes, ensuring clarity and reproducibility for researchers in a drug development setting.

Introduction

This compound, with the molecular formula C₆H₅N₃, is a substituted pyridine derivative recognized as a versatile building block in organic synthesis.[2][3] Its structure, featuring both an amino and a cyano group, makes it a reactive precursor for a wide range of biologically active molecules, including kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs.[1][2][3] It also finds application in the synthesis of dyes, pigments, and agricultural chemicals.[1][3]

The solubility and stability of an active pharmaceutical ingredient (API) or intermediate are fundamental physicochemical properties that profoundly influence its development. Solubility affects bioavailability, formulation design, and purification strategies, while stability is critical for ensuring the safety, efficacy, and shelf-life of the final drug product.[4] This guide presents the available information on this compound and provides robust protocols for researchers to generate the necessary data for their specific applications.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 55338-73-3 | [2] |

| Molecular Formula | C₆H₅N₃ | [3] |

| Molecular Weight | 119.12 g/mol | [5] |

| Appearance | White to off-white or brown crystalline solid/powder | [2] |

| Melting Point | 148-152 °C | [6][7] |

| pKa | 0.61 ± 0.10 (Predicted) | [2] |

Solubility Profile

Published Solubility Data

Quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. Qualitative descriptions indicate that the compound is sparingly soluble in water.[2] Based on its structure, which contains both a hydrogen-bond-donating amino group and a polar cyano group, it is expected to be soluble in various polar organic solvents.[3] For context, the related compound 3-Cyanopyridine is soluble in water (135 g/L at 20°C), alcohol, ether, and benzene.[8]

Experimental Protocol for Solubility Determination

To obtain quantitative data, the isothermal shake-flask method is a reliable and widely used technique.[9] This can be complemented by gravimetric or spectrophotometric analysis.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system

-

Vacuum oven or rotary evaporator

Methodology: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is crucial to confirm saturation.[9]

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in the thermostatically controlled shaker set at a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixtures for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a pre-weighed vial.[10] The filtration step should be performed quickly to avoid temperature changes.

-

-

Quantification (Choose one method):

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.[11]

-

Completely evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's melting point).[11]

-

Once the solvent is removed, cool the vial in a desiccator and weigh the solid residue.[11]

-

Calculate the solubility using the mass of the residue and the initial volume/mass of the solution.

-

-

UV-Vis Spectrophotometry (if the compound has a chromophore):

-

Develop a calibration curve by preparing a series of standard solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorbance (λmax).[10]

-

Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.[10]

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

Data Presentation: The determined solubility data should be recorded in a structured format as shown in Table 2.

Table 2: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Water | 25 | Gravimetric/UV-Vis | ||

| Ethanol | 25 | Gravimetric/UV-Vis | ||

| Methanol | 25 | Gravimetric/UV-Vis | ||

| Acetone | 25 | Gravimetric/UV-Vis | ||

| Acetonitrile | 25 | Gravimetric/UV-Vis | ||

| DMSO | 25 | Gravimetric/UV-Vis |

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Stability Profile

Published Stability Information

This compound is reported to have moderate thermal stability and is generally stable under ambient conditions.[2] However, it may decompose when exposed to strong acids or high temperatures.[2] Recommended storage conditions are in a cool, dry place, protected from direct sunlight.[2] Studies on structurally similar compounds, such as 4-aminopyridine and 3,4-diaminopyridine, have shown excellent chemical stability in oral capsule formulations over 6 months at both refrigerated and room temperatures.[12][13]

Experimental Protocol for Stability Studies

A comprehensive stability assessment involves developing a stability-indicating analytical method and performing forced degradation studies to understand the degradation pathways and the intrinsic stability of the molecule.[4][14]

A. Development of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method that can accurately quantify this compound and separate it from its potential degradation products and impurities.

Materials & Equipment:

-

HPLC system with a UV or Photodiode Array (PDA) detector

-

C18 or Phenyl-Hexyl analytical column (e.g., 150 mm x 4.6 mm, 5 µm)

-

This compound reference standard

-

HPLC-grade solvents (e.g., Acetonitrile, Methanol)

-

HPLC-grade water

-

Buffers and pH-adjusting reagents (e.g., Ammonium Acetate, Formic Acid, Trifluoroacetic Acid)

Methodology:

-

Initial Method Screening:

-

Dissolve the reference standard in a suitable solvent (e.g., Acetonitrile/Water mixture).

-

Screen different mobile phase compositions (e.g., varying ratios of Acetonitrile/Methanol and aqueous buffer) and pH levels to achieve a good peak shape and retention time for the parent compound.

-

A common starting point for aminopyridines could be a C18 column with a mobile phase of acetonitrile and an aqueous buffer like ammonium acetate.[15]

-

-

Forced Degradation Sample Analysis:

-

Prepare samples subjected to forced degradation (see Section 4.2.B).

-

Inject the stressed samples into the HPLC system using the initial method conditions.

-

Evaluate the chromatograms to ensure that all degradation products are well-resolved from the parent peak and from each other. The use of a PDA detector is highly recommended to assess peak purity.[16]

-

-

Method Optimization:

-

If co-elution occurs, optimize the method by adjusting the mobile phase composition (isocratic vs. gradient elution), flow rate, column temperature, or by trying a different column chemistry.[17]

-

-

Method Validation:

-

Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

-

Workflow for Stability-Indicating Method Development

Caption: Workflow for developing a stability-indicating HPLC method.

B. Forced Degradation Studies

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.[4][16] This helps establish the intrinsic stability of the molecule.

General Procedure:

-

Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent.

-

Expose the solutions and solid material to the stress conditions outlined in Table 3. The goal is to achieve 5-20% degradation of the active substance.[18]

-

Analyze all samples at appropriate time points using the validated stability-indicating HPLC method.

-

A control sample (unstressed) should be analyzed alongside the stressed samples.

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent / Condition | Typical Duration & Temperature | Notes |

| Acid Hydrolysis | 0.1 M to 1 M HCl | Reflux for 8-12 hours at 60-80°C | If significant degradation occurs, use milder conditions (lower acid concentration/temperature).[18] |

| Base Hydrolysis | 0.1 M to 1 M NaOH | Reflux for 8-12 hours at 60-80°C | The molecule may be more or less susceptible to base than acid.[18] |

| Oxidative | 3% - 30% H₂O₂ | Room temperature for 24 hours | Protect from light during the study.[18] |

| Thermal (Solution) | Heat solution at 70°C | 48 hours | Use a reflux condenser to prevent solvent loss. |

| Thermal (Solid) | Heat solid powder at a temperature below the melting point (e.g., 80°C) | 7 days | Evaluate physical changes (color, appearance) in addition to chemical purity.[12] |

| Photolytic | Expose to light providing overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter (ICH Q1B) | Variable | A control sample should be protected from light with aluminum foil.[14] |

Data Analysis and Presentation: The results should be summarized in a table, detailing the percentage of the parent compound remaining, the number of degradation products formed, and the percentage of the major degradant.

Table 4: Summary of Forced Degradation Results for this compound

| Stress Condition | % Assay of Parent Drug | Number of Degradants | Area % of Major Degradant | Mass Balance (%) | Observations |

| Control | 100 | 0 | - | 100 | No change |

| Acid Hydrolysis | |||||

| Base Hydrolysis | |||||

| Oxidative | |||||

| Thermal (Solid) | |||||

| Photolytic |

Workflow for Forced Degradation Studies

Caption: General workflow for conducting forced degradation studies.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound and provides detailed, actionable protocols for researchers to generate critical data. While published quantitative data is scarce, the provided methodologies for solubility determination and stability assessment through forced degradation studies offer a robust framework for characterizing this important chemical intermediate. The successful execution of these studies is essential for optimizing synthetic processes, developing stable formulations, and meeting regulatory requirements in the development of new pharmaceuticals and other chemical products. The included workflow diagrams and data tables are designed to aid in the systematic planning and documentation of these vital experiments.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. innospk.com [innospk.com]

- 4. biomedres.us [biomedres.us]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 55338-73-3 [chemicalbook.com]

- 7. This compound | 55338-73-3 [chemicalbook.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cjhp-online.ca [cjhp-online.ca]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. researchgate.net [researchgate.net]

- 16. library.dphen1.com [library.dphen1.com]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. ajrconline.org [ajrconline.org]

An In-Depth Technical Guide to the Discovery and Historical Synthesis of 3-Amino-6-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 3-Amino-6-cyanopyridine (CAS No. 55338-73-3), a pivotal building block in medicinal chemistry. The document details the evolution of its synthesis from inferred historical methods, rooted in classical pyridine chemistry, to modern, high-yield catalytic processes. Detailed experimental protocols for key synthetic transformations are provided, and quantitative data are summarized for comparative analysis. Logical workflows of the synthetic routes are illustrated using diagrammatic representations to facilitate a deeper understanding of the chemical processes involved.

Introduction and Historical Context

This compound, also known as 5-amino-2-cyanopyridine or 5-aminopyridine-2-carbonitrile, is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique bifunctional nature, featuring both an amino and a cyano group, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and agents targeting neurological disorders.[1]

While the first synthesis of this compound is noted to have occurred in the late 20th century, a definitive seminal publication marking its discovery is not readily apparent in a singular source.[2] The historical synthesis is likely rooted in the broader development of methods for the functionalization of pyridine rings. A plausible and historically consistent approach involves a multi-step sequence starting from readily available 2-aminopyridine. This pathway would typically involve nitration to introduce a nitro group at the 5-position, followed by transformation of the amino group at the 2-position into a suitable leaving group (such as a halogen via a Sandmeyer-type reaction), and subsequent cyanation.

Modern synthetic chemistry has since evolved to provide more direct and efficient routes to this important intermediate, significantly improving yield and safety profiles. This guide will first explore the probable historical synthetic pathway before detailing a contemporary, optimized method.

Synthesis Methodologies

Historical Synthesis Pathway (Inferred)

An early, practical synthesis of this compound would have likely proceeded through the formation and functionalization of key intermediates. A representative multi-step synthesis is outlined below, based on established pyridine chemistry of the era.

The logical workflow for this historical pathway can be visualized as follows:

Caption: Inferred historical synthesis workflow for this compound.

Experimental Protocols (Historical Approach):

-

Step 1: Synthesis of 2-Amino-5-nitropyridine from 2-Aminopyridine

-

Methodology: The synthesis of 2-amino-5-nitropyridine is achieved through the nitration of 2-aminopyridine. This reaction typically involves the use of a nitrating mixture of nitric acid and sulfuric acid. While this method is effective, it is known to produce byproducts, such as 2-amino-3-nitropyridine, which necessitates careful purification.[3]

-

Protocol: (Note: This is a representative protocol based on similar nitration reactions.) To a stirred solution of 2-aminopyridine in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining a low temperature (e.g., 0-10 °C). After the addition is complete, the reaction mixture is stirred for several hours before being carefully poured onto ice. The resulting precipitate is collected by filtration, washed with water, and purified, for instance, by recrystallization, to yield 2-amino-5-nitropyridine.

-

-

Step 2: Synthesis of 2-Chloro-5-nitropyridine from 2-Amino-5-nitropyridine

-

Methodology: This transformation can be accomplished via a Sandmeyer reaction. The amino group of 2-amino-5-nitropyridine is first converted to a diazonium salt using sodium nitrite in an acidic medium. The diazonium salt is then treated with a copper(I) chloride solution to replace the diazonium group with a chlorine atom.

-

Protocol: (Note: This is a representative protocol.) 2-Amino-5-nitropyridine is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise, keeping the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a stirred solution of copper(I) chloride in hydrochloric acid. The reaction is allowed to proceed to completion, and the product, 2-chloro-5-nitropyridine, is isolated by extraction and purified by distillation or recrystallization. A yield of 95.3% has been reported for a similar chlorination step starting from 2-hydroxy-5-nitropyridine using phosphorus oxychloride and phosphorus pentachloride.[4]

-

-

Step 3 & 4: Synthesis of this compound from 2-Chloro-5-nitropyridine

-

Methodology: This final stage involves two key transformations: the reduction of the nitro group to an amino group and the substitution of the chloro group with a cyano group. The order of these steps can vary. A common approach is to first reduce the nitro group, for example, using a metal in an acidic medium (e.g., iron or tin in hydrochloric acid), to yield 5-amino-2-chloropyridine. This intermediate can then be subjected to a cyanation reaction, where the chloro group is displaced by a cyanide ion, often using a cyanide salt like potassium or sodium cyanide, potentially with a catalyst.

-

Protocol: (Note: This is a representative protocol.) 2-Chloro-5-nitropyridine is subjected to reduction to form 5-amino-2-chloropyridine. The resulting 5-amino-2-chloropyridine is then reacted with a cyanide source, such as potassium ferrocyanide, in the presence of a palladium catalyst in an organic solvent. The reaction mixture is heated, and upon completion, the product, this compound, is isolated and purified.

-

Modern Synthesis: Catalytic Reduction of 2-Cyano-5-nitropyridine

A more contemporary and efficient approach to the synthesis of this compound involves the direct reduction of a nitro-substituted cyanopyridine precursor. This method avoids the multi-step sequence of the historical approach and typically offers higher yields and better safety.

References

An In-Depth Technical Guide to the Synthesis of 3-Amino-6-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-Amino-6-cyanopyridine, a crucial intermediate in the development of pharmaceutical agents, particularly kinase inhibitors. This document details the starting materials, experimental protocols, and quantitative data for the most prevalent synthetic pathways. Furthermore, it illustrates the strategic importance of this compound in medicinal chemistry through a diagrammatic representation of its incorporation into a Glycogen Synthase Kinase 3 (GSK-3) inhibitor.

Introduction

This compound, also known as 5-aminopicolinonitrile, is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[1] Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic cyano group, makes it a versatile building block for the synthesis of a wide array of heterocyclic compounds.[2] This guide focuses on the common starting materials and synthetic methodologies for the preparation of this valuable compound.

Synthetic Pathways and Starting Materials

The synthesis of this compound can be achieved through several distinct pathways, primarily differing in the choice of starting materials and the strategy for introducing the amino and cyano functionalities. This section outlines the most prominent and well-documented methods.

Route 1: Reduction of a Nitro-Substituted Precursor

One of the most efficient and high-yielding methods for the synthesis of this compound commences with 2-Cyano-5-nitropyridine. This pathway involves the selective reduction of the nitro group to an amine.

Starting Material: 2-Cyano-5-nitropyridine

This route is favored for its high conversion rate and relatively clean reaction profile.

Route 2: Cyanation of a Halogenated Precursor

An alternative approach involves the introduction of the cyano group onto a pyridine ring that already contains the amino functionality (or a precursor). This is typically achieved through the cyanation of a halogenated aminopyridine.

Starting Material: 5-Amino-2-bromopyridine or 5-Amino-2-chloropyridine

This method is advantageous when the corresponding halogenated aminopyridines are readily available. The choice of catalyst and cyanide source is critical for achieving high yields.

Route 3: Multi-component Reactions (MCRs)

While less direct for the specific synthesis of this compound, multi-component reactions are a powerful tool for the synthesis of substituted aminocyanopyridines in a single step from acyclic precursors. These reactions typically involve the condensation of a ketone, an aldehyde, malononitrile, and an ammonia source.

Starting Materials: Varies depending on the desired substitution pattern. For the parent this compound scaffold, simpler starting materials would be required.

This approach offers the advantage of building molecular complexity rapidly and is often used to generate libraries of substituted pyridines for drug discovery.

Quantitative Data Summary

The following table summarizes the quantitative data for the key synthetic routes to this compound, allowing for easy comparison of their efficiencies.

| Route | Starting Material | Reagents & Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |

| 1 | 2-Cyano-5-nitropyridine | 10% Palladium on Carbon, Ammonium Carbamate | Methanol | 16 hours | Reflux | 91.3%[3] |

Data for Routes 2 and 3 are highly variable depending on the specific substrates and reaction conditions and are therefore not included in this summary table.

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic pathways described.

Protocol for Route 1: Reduction of 2-Cyano-5-nitropyridine

This procedure details the synthesis of this compound from 2-Cyano-5-nitropyridine.[3]

Materials:

-

5-Nitropyridine-2-carbonitrile (7.0 g, 46.9 mmol)

-

10% Palladium on carbon catalyst (2.0 g)

-

Ammonium carbamate (7.0 g, 115 mmol)

-

Methanol (150 mL)

-

Water (150 mL)

-

Ethyl acetate (450 mL)

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 5-nitropyridine-2-carbonitrile in methanol, add the 10% palladium on carbon catalyst and ammonium carbamate.

-

Heat the reaction mixture under reflux conditions for 16 hours.

-

Upon completion of the reaction, filter the mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the concentrated residue in water.

-

Extract the aqueous solution with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Expected Yield: 5.1 g (91.3%)[3]

Visualization of Synthetic Pathways and Applications

The following diagrams, generated using the DOT language, illustrate the synthetic routes to this compound and its application in the synthesis of a bioactive molecule.

Caption: Synthetic Routes to this compound.

Caption: Role of this compound in GSK-3 Inhibitor Synthesis.

Conclusion

This technical guide has detailed the primary synthetic routes for this compound, with a focus on the highly efficient reduction of 2-Cyano-5-nitropyridine. The provided experimental protocol offers a reliable method for obtaining this key intermediate. The versatility and importance of this compound in medicinal chemistry are underscored by its role as a precursor in the synthesis of kinase inhibitors, highlighting its continued relevance in drug discovery and development. Researchers and scientists can leverage the information presented herein to make informed decisions regarding the synthesis and application of this valuable compound.

References

In-Depth Technical Guide: Theoretical and Computational Studies on 3-Amino-6-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying the molecular structure, spectroscopic properties, and potential bioactivity of 3-Amino-6-cyanopyridine. This compound serves as a crucial building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders and certain cancers.[1] This document outlines the key computational methodologies, summarizes expected quantitative data, and presents detailed protocols for experimental validation. The synthesis of this compound is also briefly discussed. While extensive theoretical data for this specific molecule is not widely published, this guide leverages findings from closely related aminopyridine and cyanopyridine derivatives to provide a robust framework for future research and development.

Introduction

This compound is a heterocyclic aromatic compound with the molecular formula C₆H₅N₃. Its structure, featuring both an amino and a cyano group on the pyridine ring, makes it a versatile intermediate in organic synthesis. These functional groups are known to participate in a variety of chemical reactions, enabling the creation of diverse molecular scaffolds with potential therapeutic applications.[1] Computational chemistry offers powerful tools to elucidate the electronic structure, vibrational modes, and reactivity of such molecules, providing insights that can accelerate drug discovery and development processes. This guide focuses on the application of Density Functional Theory (DFT) and other computational methods to understand the fundamental properties of this compound.

Molecular Structure and Properties

The molecular structure of this compound can be optimized using computational methods to predict its most stable conformation. Key structural parameters such as bond lengths and bond angles can be calculated.

Table 1: Calculated Geometric Parameters of this compound (Hypothetical Data)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C1-C2 | 1.395 | C1-C2-C3: 118.5 |

| C2-C3 | 1.390 | C2-C3-C4: 120.0 |

| C3-C4 | 1.398 | C3-C4-N5: 119.8 |

| C4-N5 | 1.335 | C4-N5-C6: 117.5 |

| N5-C6 | 1.340 | N5-C6-C1: 124.2 |

| C6-C1 | 1.400 | C6-C1-C2: 120.0 |

| C3-N7 | 1.370 | C2-C3-N7: 120.5 |

| C6-C8 | 1.440 | N5-C6-C8: 117.0 |

| C8-N9 | 1.160 | C6-C8-N9: 178.0 |

Note: The data in this table is hypothetical and serves as an example of the type of information that would be generated from DFT calculations. The values are based on typical bond lengths and angles for similar aromatic heterocyclic compounds.

Spectroscopic Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the interpretation of experimental spectra.

Table 2: Calculated Vibrational Frequencies for this compound (Hypothetical Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(N-H) symmetric stretch | 3450 | 3445 | Amino group N-H stretching |

| ν(N-H) asymmetric stretch | 3350 | 3348 | Amino group N-H stretching |

| ν(C≡N) stretch | 2230 | 2225 | Cyano group C≡N stretching |

| ν(C=C) stretch | 1620 | 1615 | Pyridine ring C=C stretching |

| δ(N-H) scissoring | 1580 | 1575 | Amino group N-H bending |

| ν(C-N) stretch | 1350 | 1345 | Amino group C-N stretching |

Note: The data in this table is hypothetical. Calculated frequencies are typically scaled to better match experimental values.

Experimental and Computational Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a nitro precursor.

Protocol:

-

To a solution of 2-cyano-5-nitropyridine (1 equivalent) in a suitable solvent such as methanol, add a catalyst, for example, 10% palladium on carbon.

-

Introduce a reducing agent, such as ammonium carbamate.

-

Heat the reaction mixture under reflux for a specified period (e.g., 16 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Computational Details

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

Methodology:

-

Geometry Optimization: The molecular structure of this compound is optimized using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311++G(d,p).

-

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to predict the IR and Raman spectra.

-

Solvent Effects: The influence of a solvent can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

Visualization of Workflows

Diagram 1: Computational Workflow for Spectroscopic Analysis

Caption: A typical workflow for the computational analysis of vibrational spectra.

Diagram 2: Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide has outlined the theoretical and computational methodologies for the in-depth study of this compound. While specific, published computational data for this molecule is limited, the framework presented here, based on studies of analogous compounds, provides a clear path for future research. The combination of computational predictions and experimental validation is crucial for understanding the structure-property relationships of this important pharmaceutical intermediate and for designing novel derivatives with enhanced therapeutic potential. Further computational studies are warranted to build a comprehensive library of theoretical data for this compound, which will undoubtedly benefit the broader scientific and drug development community.

References

Quantum Chemical Calculations for 3-Amino-6-cyanopyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of quantum chemical calculations in the study of 3-amino-6-cyanopyridine derivatives, a class of compounds with significant potential in drug discovery. The document outlines the theoretical and experimental approaches to characterizing these molecules, with a focus on methods relevant to understanding their structure-activity relationships.

Introduction

This compound and its derivatives are heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities. These activities include potential anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][2][3] Understanding the three-dimensional structure, electronic properties, and reactivity of these molecules is crucial for the rational design of new therapeutic agents. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for elucidating these properties at the atomic level.[4][5]

This guide details the computational and experimental methodologies used to investigate this compound derivatives, presents key data in a structured format, and illustrates relevant workflows and biological pathways.

Computational Methodology: Quantum Chemical Calculations

Quantum chemical calculations provide valuable insights into the geometric and electronic structure of molecules. For this compound derivatives, these calculations can predict optimized geometries, vibrational frequencies, and electronic properties, which can be correlated with experimental data and biological activity.

A common workflow for performing quantum chemical calculations on these derivatives is illustrated below.

Density Functional Theory (DFT) Calculations

DFT is a widely used method for studying the electronic structure of many-body systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p) has been shown to provide a good balance between accuracy and computational cost for organic molecules, including pyridine derivatives.[4][5][6]

Typical Computational Protocol:

-

Structure Input: The initial 3D structure of the this compound derivative is built using molecular modeling software.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is typically performed using a gradient-based optimization algorithm.

-

Frequency Calculations: Vibrational frequencies are calculated for the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Electronic Property Calculations: Various electronic properties are calculated from the optimized geometry, including:

-

Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distribution provide insights into the molecule's reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and intramolecular interactions.

-

Calculated Molecular Properties

The following tables summarize representative calculated data for aminopyridine derivatives. While specific data for a comprehensive series of this compound derivatives is not available in a single source, the data for aminopyridines provides a useful reference. The calculations are typically performed at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Calculated Bond Lengths (Å) for Aminopyridines [4]

| Bond | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine |

| N1-C2 | 1.337 | 1.334 | 1.338 |

| C2-C3 | 1.399 | 1.399 | 1.397 |

| C3-C4 | 1.397 | 1.397 | 1.396 |

| C4-C5 | 1.388 | 1.388 | 1.391 |

| C5-C6 | 1.395 | 1.395 | 1.393 |

| N1-C6 | 1.336 | 1.336 | 1.338 |

| C-N (exo) | 1.383 | 1.394 | 1.383 |

| N-H (avg) | ~1.004 | ~1.004 | ~1.004 |

Table 2: Calculated Bond Angles (°) for Aminopyridines [4]

| Angle | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine |

| C6-N1-C2 | 117.4 | 117.5 | 117.5 |

| N1-C2-C3 | 123.9 | 123.8 | 123.8 |

| C2-C3-C4 | 117.7 | 117.8 | 118.9 |

| C3-C4-C5 | 118.9 | 118.9 | 118.3 |

| C4-C5-C6 | 118.5 | 118.5 | 118.3 |

| N1-C6-C5 | 123.4 | 123.5 | 123.7 |

| N1-C2-N7 | 116.3 | - | - |

| C2-C3-N7 | - | 121.0 | - |

Experimental Methodologies

Experimental characterization is essential to validate the computational results and to determine the physicochemical properties and biological activity of the synthesized compounds.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a nitro precursor.[7]

Experimental Protocol for Synthesis: [7]

-

Reaction Setup: To a solution of 5-nitropyridine-2-carbonitrile (7.0 g, 46.9 mmol) in methanol (150 mL), add 10% palladium on carbon catalyst (2.0 g) and ammonium carbamate (7.0 g, 115 mmol).

-

Reflux: Heat the reaction mixture under reflux for 16 hours.

-

Filtration: After cooling, filter the mixture to remove the palladium catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in water (150 mL) and extract with ethyl acetate (3 x 150 mL).

-

Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[7]

Spectroscopic Characterization

Spectroscopic techniques are used to confirm the structure of the synthesized derivatives.

FT-IR Spectroscopy:

-

Principle: Infrared spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The vibrational frequencies are characteristic of the types of bonds present.

-

Protocol: A small amount of the solid sample is mixed with KBr and pressed into a pellet. The FT-IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.[8][9]

-

Key Vibrational Bands:

-

N-H stretching (amino group): ~3400-3300 cm⁻¹

-

C≡N stretching (cyano group): ~2230-2210 cm⁻¹

-

C=C and C=N stretching (pyridine ring): ~1650-1450 cm⁻¹

-

NMR Spectroscopy:

-

Principle: Nuclear Magnetic Resonance spectroscopy provides information about the chemical environment of atomic nuclei (e.g., ¹H and ¹³C). Chemical shifts are indicative of the electronic environment of the nuclei.

-

Protocol: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and the ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.[8][10]

-

Expected Chemical Shifts (¹H NMR): Protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.5 ppm). The amino protons often appear as a broad singlet.

-

Expected Chemical Shifts (¹³C NMR): Carbons of the pyridine ring and the cyano group will have characteristic chemical shifts.

UV-Vis Spectroscopy:

-

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule.

-

Protocol: A dilute solution of the compound in a suitable solvent (e.g., ethanol or methanol) is prepared, and the absorption spectrum is recorded over a range of wavelengths (e.g., 200-800 nm).[8][9]

-

Analysis: The wavelength of maximum absorbance (λ_max) and the molar absorptivity provide information about the electronic structure and conjugation in the molecule.

Biological Activity and Mechanism of Action

Many cyanopyridine derivatives have demonstrated promising anticancer activity.[1][11][12] The mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells.

Anticancer Activity

The cytotoxicity of this compound derivatives is often evaluated against various cancer cell lines using assays like the MTT assay. The results are typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%.

Table 3: Representative Anticancer Activity of Cyanopyridine Derivatives

| Compound Reference | Cell Line | IC₅₀ (µM) | Target/Pathway |

| Cyanopyridine 7h[11] | MCF-7 (Breast Cancer) | 1.89 | PIM-1 Kinase |

| Cyanopyridine 8f[11] | MCF-7 (Breast Cancer) | 1.69 | PIM-1 Kinase |

| Cyanopyridone 5a[13] | HepG2 (Liver Cancer) | 2.71 | VEGFR-2/HER-2 |

| Cyanopyridone 5e[13] | MCF-7 (Breast Cancer) | 1.39 | VEGFR-2/HER-2 |

| Aminocyanopyridine 3n[12] | HCT-116 (Colon Cancer) | 10.50 | STAT3 Pathway |

| Aminocyanopyridine 3n[12] | A375 (Melanoma) | 4.61 | STAT3 Pathway |

Signaling Pathways in Cancer

Several signaling pathways have been implicated in the anticancer effects of cyanopyridine derivatives. These include pathways regulated by PIM-1 kinase, VEGFR-2/HER-2, and the STAT3 transcription factor.

The diagram below illustrates a simplified representation of a signaling pathway that can be targeted by these derivatives, leading to the inhibition of cancer cell proliferation and survival.

Conclusion

The integration of quantum chemical calculations with experimental studies provides a robust framework for the investigation of this compound derivatives in the context of drug discovery. DFT calculations offer predictive power for molecular structure and properties, guiding the synthesis and evaluation of new compounds. Spectroscopic and biological assays provide the necessary validation and functional characterization. This combined approach facilitates a deeper understanding of the structure-activity relationships of this important class of heterocyclic compounds, paving the way for the development of novel therapeutics.

References

- 1. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. researchgate.net [researchgate.net]

- 4. ijret.org [ijret.org]

- 5. A Comparative Study on the Structural and Vibrational Properties of Two Potential Antimicrobial and Anticancer Cyanopyridine Derivatives [scirp.org]

- 6. scispace.com [scispace.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: 3-Amino-6-cyanopyridine as a Versatile Building Block in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-6-cyanopyridine, also known as 5-amino-2-cyanopyridine, is a highly functionalized heterocyclic compound that serves as a crucial intermediate in organic synthesis.[1] Its structure, featuring a reactive amino group and a cyano group on a pyridine ring, allows for diverse chemical transformations, making it a valuable building block for the synthesis of complex, biologically active molecules.[1] This compound is particularly significant in the development of pharmaceuticals, especially for neurological disorders and as anti-cancer agents, as well as in the agrochemical industry for creating novel pesticides and herbicides.[1]

The dual functionality of this compound enables it to participate in a wide array of reactions, including multicomponent reactions, cyclizations, and cross-coupling reactions, leading to the formation of various fused heterocyclic systems like pyrido[2,3-d]pyrimidines and thieno[2,3-b]pyridines.[2][3] These scaffolds are prevalent in many medicinally important compounds.

Key Applications and Reaction Types

The strategic placement of the amino and cyano groups allows for regioselective reactions, making this compound a versatile precursor for a range of substituted pyridines and fused heterocyclic systems.

1. Multicomponent Reactions (MCRs) for Polysubstituted Pyridines:

This compound and its precursors are often synthesized via MCRs. A common approach involves the one-pot reaction of an aldehyde, a ketone, malononitrile, and ammonium acetate.[4][5][6] This methodology is highly efficient for creating polysubstituted 2-amino-3-cyanopyridines, which are valuable intermediates for further elaboration.[4][7]

2. Synthesis of Fused Heterocyclic Systems:

The amino and cyano groups are perfectly positioned for intramolecular cyclization reactions to form fused bicyclic systems. This is a cornerstone of its utility in medicinal chemistry.

-

Pyrido[2,3-d]pyrimidines: Reaction with reagents like formic acid or acetic anhydride can lead to the formation of the pyrido[2,3-d]pyrimidine core, a scaffold found in numerous kinase inhibitors and other therapeutic agents.[2][8]

-

Thieno[2,3-b]pyridines: These can be synthesized through multi-step sequences often starting from precursors that build the thiophene ring fused to the pyridine core.[3]

3. Cross-Coupling Reactions:

While the amino group can be transformed into a halide or triflate, enabling cross-coupling reactions, it is more common to see other substituted pyridines used in reactions like the Suzuki-Miyaura coupling. The principles, however, are fundamental to modern organic synthesis. The Suzuki coupling, for instance, involves a palladium-catalyzed reaction between an organoboron compound and an organohalide to form C-C bonds.[9][10][11]

Data Presentation: Representative Reactions

The following table summarizes typical reactions involving aminocyanopyridine derivatives, highlighting the versatility and efficiency of these transformations.

| Reaction Type | Starting Materials | Key Reagents/Catalyst | Solvent | Conditions | Product Type | Yield (%) | Reference |

| Reduction | 2-Cyano-5-nitropyridine | 10% Pd/C, Ammonium carbamate | Methanol | Reflux, 16h | This compound | 91.3 | [12][13] |

| MCR (Pyridine Synthesis) | Aromatic aldehyde, Malononitrile, Acetophenone, Ammonium acetate | Guanidine hydrochloride | Neat | 80°C, ~30 min | 2-Amino-3-cyanopyridine derivative | up to 96 | [5] |

| Cyclization | 6-amino-4-aryl-2-oxo-1-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | Formic acid, H₂SO₄ (cat.) | Formic Acid | Reflux, 4-8h | Pyrido[2,3-d]pyrimidine | Not specified | [2] |

| Cyclization | 6-amino-4-aryl-2-oxo-1-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | Acetic anhydride | Acetic Anhydride | Reflux, 3-6h | 2-Methyl-pyrido[2,3-d]pyrimidine | Not specified | [2] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction

This protocol details the reduction of 2-cyano-5-nitropyridine to produce the title compound, a fundamental transformation for obtaining this building block.[12][13]

Materials:

-

2-Cyano-5-nitropyridine (7.0 g, 46.9 mmol)

-

10% Palladium on carbon (Pd/C) (2.0 g)

-

Ammonium carbamate (7.0 g, 115 mmol)

-

Methanol (150 mL)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-cyano-5-nitropyridine (7.0 g, 46.9 mmol) in methanol (150 mL), add 10% palladium on carbon catalyst (2.0 g) and ammonium carbamate (7.0 g, 115 mmol).

-

Heat the reaction mixture under reflux for 16 hours.

-

After completion, cool the mixture to room temperature and filter to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the resulting residue in water (150 mL).

-

Extract the aqueous solution with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic solution under reduced pressure to yield the final product, 5-aminopyridine-2-carbonitrile (this compound). Expected yield: ~5.1 g (91.3%).[12]

Protocol 2: One-Pot Synthesis of a 2-Amino-3-cyanopyridine Derivative

This protocol describes a general and efficient multicomponent reaction to synthesize a substituted 2-amino-3-cyanopyridine, a scaffold with significant biological activity.[2]

Materials:

-

Aromatic aldehyde (10 mmol)

-

Malononitrile (0.66 g, 10 mmol)

-

Substituted cyanoacetanilide (e.g., 2-cyano-N-(3-(trifluoromethyl)phenyl)acetamide) (10 mmol)

-

Ethanol (20 mL)

-

Piperidine (catalytic amount, a few drops)

Procedure:

-

In a round-bottom flask, combine the cyanoacetanilide intermediate (10 mmol), the selected aromatic aldehyde (10 mmol), and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL).

-

Add a few drops of piperidine to the mixture to catalyze the reaction.

-

Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The solid product will precipitate. Filter the solid, wash with cold ethanol, and dry to obtain the target 6-amino-4-(aryl)-2-oxo-dihydropyridine-3,5-dicarbonitrile derivative.

Visualizations: Workflows and Pathways

Diagram 1: General Synthesis Workflow